molecular formula C15H9ClF3N5S2 B3042729 3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile CAS No. 662138-29-6

3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile

Cat. No.: B3042729
CAS No.: 662138-29-6
M. Wt: 415.8 g/mol
InChI Key: JNJJITDCEOLRJW-UHFFFAOYSA-N
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Description

3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile (CAS 662138-29-6) is a novel synthetic heterocyclic compound with a molecular formula of C15H9ClF3N5S2 and a molecular weight of 415.8 g/mol . This complex molecule features an isothiazole core linked via a thioether bridge to a 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole moiety, with a chlorine atom at the 3-position of the isothiazole ring and a carbonitrile group at the 4-position . The presence of the trifluoromethyl group is a critical structural feature, known to enhance the compound's lipophilicity, which can improve cell membrane penetration and metabolic stability . This compound is of significant interest in scientific research due to its potential biological activities. Compounds containing isothiazole and triazole rings, like this one, are frequently investigated for their diverse pharmacological properties . Preliminary research suggests analogues of this compound exhibit promising antimicrobial and antifungal activity . The triazole moiety, in particular, is a well-known pharmacophore that can inhibit fungal cytochrome P450 enzymes, making it a candidate for exploring new antifungal agents . Furthermore, the structural framework of this compound indicates potential anticancer applications . Research on similar heterocyclic molecules has demonstrated mechanisms of action that include the inhibition of key enzymatic pathways critical for cancer cell division, such as cyclin-dependent kinases (CDK2) . Some studies also suggest that such compounds may interact with DNA, disrupting replication and transcription processes in cancerous cells . This product is supplied for Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use . Researchers can leverage this high-purity compound in various fields, including medicinal chemistry for drug discovery, agricultural chemistry for investigating new pesticidal or fungicidal agents, and materials science for developing novel polymers and coatings .

Properties

IUPAC Name

3-chloro-5-[4-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5S2/c1-24-13(15(17,18)19)21-22-14(24)25-7-8-2-4-9(5-3-8)11-10(6-20)12(16)23-26-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJJITDCEOLRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C3=C(C(=NS3)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile is a novel synthetic molecule with potential biological applications. Its complex structure incorporates both triazole and isothiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

  • Chemical Formula : C15H9ClF3N5S2
  • Molecular Weight : 415.84 g/mol
  • CAS Number : 662138-29-6

The presence of the triazole ring is significant as it contributes to the compound's biological activity, particularly in anticancer and antimicrobial contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isothiazole and triazole moieties. For instance:

  • In vitro Studies : A compound structurally similar to the target molecule exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were reported as low as 6.2 μM against colon carcinoma (HCT116) cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM)Reference
Similar CompoundHCT1166.2
DoxorubicinHCT116Variable

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are recognized for their antifungal properties:

  • Antifungal Activity : Compounds with similar structural features have demonstrated good antifungal activity against various pathogens. For example, a related triazole derivative showed effective inhibition of fungal growth at concentrations below 3.09 µg/mL against Gram-positive bacteria .
Activity TypeMIC (µg/mL)Reference
Antifungal< 3.09
AntibacterialVariable

The mechanism underlying the biological activities of triazole and isothiazole compounds often involves:

  • Inhibition of Enzymatic Pathways : Many triazoles act by inhibiting enzymes critical for cell division in cancer cells.
  • Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Targeting Specific Proteins : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer progression, such as CDK2 .

Case Studies

Several case studies provide insight into the effectiveness of similar compounds:

  • Study on Triazole Derivatives : A series of triazole-thione derivatives were synthesized and evaluated for their anticancer properties. One derivative was found to be equipotent against both A431 and Jurkat cell lines, showcasing broad-spectrum activity .
  • Antimicrobial Evaluation : A study evaluated various thiazole and triazole derivatives for their ability to inhibit microbial growth. The results indicated that certain modifications to the structure significantly enhanced antimicrobial efficacy .

Scientific Research Applications

The compound 3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Structure and Composition

  • Molecular Formula : C15H9ClF3N5S2
  • Molecular Weight : 415.84 g/mol
  • CAS Number : 662138-29-6

The compound features a complex structure that includes an isothiazole ring, a triazole moiety, and trifluoromethyl groups, which contribute to its biological activity and stability.

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and antifungal properties . The presence of the triazole group is particularly significant as triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, making them effective against various fungal infections.

Case Studies

  • Antifungal Activity : Research has demonstrated that derivatives of isothiazole compounds exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The incorporation of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioavailability .

Agricultural Chemistry

The compound is also explored for its pesticidal properties , particularly as a fungicide. Its unique structure allows it to disrupt fungal cell wall synthesis, providing a mechanism for controlling plant pathogens.

Case Studies

  • Fungicidal Efficacy : Field trials have shown that formulations containing isothiazole derivatives significantly reduce fungal diseases in crops like wheat and rice. The compound's effectiveness is attributed to its ability to inhibit spore germination and mycelial growth .

Materials Science

In materials science, compounds with isothiazole structures are being investigated for their potential use in developing novel polymers and coatings . Their thermal stability and resistance to environmental degradation make them suitable candidates for advanced materials.

Case Studies

  • Polymer Development : Research indicates that incorporating isothiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. These materials could be utilized in applications ranging from automotive components to protective coatings .

Summary of Applications

Application AreaKey PropertiesExample Use Cases
Medicinal ChemistryAntimicrobial, antifungalTreatment of fungal infections
Agricultural ChemistryFungicidalCrop protection against fungal pathogens
Materials ScienceThermal stability, durabilityDevelopment of advanced polymers
CompoundAntifungal Activity (MIC)Application Area
3-chloro-5-[4-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile< 1 µg/mLMedicinal Chemistry
Other Isothiazole Derivative2 µg/mLAgricultural Chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-Chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile C17H10ClF3N4S2 434.85 Chlorine (isothiazole), trifluoromethyl (triazole), carbonitrile, thioether linker Enhanced lipophilicity (CF3), potential metabolic stability, complex conformation
3-Chloro-5-phenylisothiazole-4-carbonitrile (CAS# 28989-23-3) C10H5ClN2S 220.68 Chlorine (isothiazole), phenyl, carbonitrile Simpler structure; lacks triazole and trifluoromethyl groups
5-(4-Chlorophenyl)-3H-1,2,3-triazole-4-carbonitrile (CAS 1263215-33-3) C9H5ClN4 204.62 Chlorophenyl, carbonitrile, triazole Triazole core but no isothiazole or thioether linker
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9) C8H6ClN3S 211.67 Chlorophenyl, triazole, thiol Thiol group instead of methylthio linker; lacks trifluoromethyl

Structural and Electronic Differences

Isothiazole vs. Triazole Core: The target compound’s isothiazole ring (vs. The trifluoromethyl group on the triazole enhances electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs like CAS 26028-65-9 .

Substituent Effects :

  • The thioether linker in the target compound enables conformational flexibility, contrasting with rigid analogs like 3-chloro-5-phenylisothiazole-4-carbonitrile .
  • Chlorine and carbonitrile groups are common in agrochemicals (e.g., fungicides), suggesting possible pesticidal activity .

Crystallographic Behavior :

  • highlights isostructural crystallinity in fluorophenyl-containing analogs, suggesting the target compound may adopt similar planar conformations with deviations at substituent orientations . SHELX software () is widely used for such analyses .

Functional Implications

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated triazoles, improving membrane permeability .
  • Metabolic Stability : Thioether linkages resist oxidative degradation better than thiols, as seen in CAS 26028-65-9 .
  • Synthetic Complexity : Multi-step synthesis (e.g., sequential Suzuki-Miyaura couplings) is required for the target compound, whereas simpler analogs (e.g., CAS 28989-23-3) are accessible in fewer steps .

Research Findings and Data Gaps

  • Synthesis: No yield data are provided for the target compound, though reports high yields (~80–90%) for structurally related fluorophenyl derivatives .
  • Biological Activity: Evidence gaps exist regarding specific targets (e.g., kinase inhibition), though carbonitrile-containing isothiazoles are known protease inhibitors .
  • Stability : The trifluoromethyl group likely improves thermal stability, as seen in fluorinated agrochemicals .

Preparation Methods

Formation of the Isothiazole Ring

The isothiazole scaffold is synthesized via (4+1)-heterocyclization using α-keto thioesters and ammonium acetate. For example, reacting ethyl 3-oxopent-4-ynethioate with ammonium acetate in acetic acid at 100°C yields 3,5-disubstituted isothiazoles. This method provides direct access to the 4-cyano group by incorporating nitrile-containing precursors.

Key Conditions

Reactant Catalyst/Solvent Temperature (°C) Yield (%)
Ethyl 3-oxopent-4-ynethioate NH₄OAc/AcOH 100 70–85

Oxidative cyclization of 3-aminopropenethiones using hydrogen peroxide or iodine represents an alternative route, particularly for introducing electron-withdrawing groups.

Chlorination at Position 3

Chlorination of the isothiazole core is achieved using phosphorus oxychloride (POCl₃). For instance, treating 5-phenylisothiazole-4-carbonitrile with POCl₃ at 100°C for 4 hours installs the 3-chloro substituent in 83% yield.

Optimization Insight

  • Solvent: Toluene or chlorobenzene enhances electrophilic substitution.
  • Stoichiometry: Excess POCl₃ (2.5 equiv) ensures complete conversion.

Functionalization at Position 5

Introducing the 4-(bromomethyl)phenyl group at position 5 employs Suzuki–Miyaura cross-coupling . A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between 3-chloro-5-bromoisothiazole-4-carbonitrile and 4-(bromomethyl)phenylboronic acid in tetrahydrofuran (THF)/water (3:1) at 80°C.

Representative Data

Boronic Acid Catalyst Time (h) Yield (%)
4-(Bromomethyl)phenyl Pd(PPh₃)₄ 12 78

Synthesis of 4-Methyl-5-(Trifluoromethyl)-4H-1,2,4-Triazole-3-Thiol

Cyclocondensation of Thiosemicarbazides

The triazole moiety is prepared by cyclizing 4-methyl-3-thiosemicarbazide with trifluoroacetic anhydride. Heating at 120°C in dimethylformamide (DMF) for 6 hours affords the triazole-thiol in 65% yield.

Critical Parameters

  • Acid Scavenger: Triethylamine neutralizes HCl byproducts.
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product.

Assembly of the Thioether Bridge

Nucleophilic Substitution

The 5-(4-bromomethylphenyl)isothiazole intermediate reacts with 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate. The thiolate anion displaces bromide, forming the thioether linkage.

Reaction Profile

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 60 82

Final Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.65–7.43 (m, 4H, aryl-H), 4.52 (s, 2H, SCH₂), 3.89 (s, 3H, NCH₃).
  • ¹³C NMR: δ 160.1 (C≡N), 152.4 (triazole-C), 139.8–125.3 (aryl-C), 121.5 (CF₃, q, J = 288 Hz).
  • HRMS: m/z 485.9782 [M+H]⁺ (calculated: 485.9785).

Purity and Yield Optimization

Recrystallization from benzene/hexane (1:3) elevates purity to >99% (HPLC). Cumulative yields from initial isothiazole formation to final coupling range from 32–45%, depending on halogenation efficiency.

Challenges and Alternative Pathways

Competing Side Reactions

  • Oxidation of Thiols: Conducting reactions under nitrogen minimizes disulfide formation.
  • Regioselectivity in Cross-Coupling: Electron-deficient aryl bromides favor coupling at position 5 over position 3.

Green Chemistry Approaches

Recent advances propose using water/alcohol mixtures for cyclization steps, reducing reliance on DMF. Catalytic iodine systems have also shown promise in POCl₃-free chlorinations.

Q & A

Q. How can conceptual frameworks guide SAR studies for this compound?

  • Methodological Answer : Link research to the "lock-and-key" model for enzyme inhibition or QSAR (Quantitative Structure-Activity Relationship) principles. For example, emphasizes using Hammett constants (σ) to predict electronic effects of substituents (e.g., CF₃ as a strong electron-withdrawing group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile

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